molecular formula C18H21N3O2 B2559542 2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(o-tolyl)acetamide CAS No. 933238-37-0

2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(o-tolyl)acetamide

Cat. No.: B2559542
CAS No.: 933238-37-0
M. Wt: 311.385
InChI Key: DGAFJAKGFARZJN-UHFFFAOYSA-N
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Description

2-(6-Methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(o-tolyl)acetamide (CAS Number: 933238-37-0) is a synthetic organic compound with a molecular formula of C18H21N3O2 and a molecular weight of 311.38 g/mol . It features a cinnolinone core, which is a nitrogen-containing heterocyclic system of pharmacological interest, fused to a partially hydrogenated ring system. This structure is linked via an acetamide bridge to an o-tolyl (ortho-methylphenyl) group. The compound is intended for Research Use Only and is not approved for diagnostic or therapeutic applications. While specific biological data for this compound is not widely published in the available literature, related acetamide derivatives and heterocyclic scaffolds are extensively investigated in medicinal chemistry for their diverse biological activities. For instance, hybrid molecules incorporating acetamide linkages and nitrogen-based heterocycles are actively explored for their antimicrobial and antibiofilm potential against drug-resistant bacteria . Furthermore, structurally complex heterocyclic compounds are of significant interest in early-stage drug discovery for targeted protein degradation, particularly in oncology research for targets such as cyclin-dependent kinases . Researchers may find this compound valuable as a building block or intermediate in the synthesis of more complex molecules, or for probing structure-activity relationships in various biochemical assays.

Properties

IUPAC Name

2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)-N-(2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-12-7-8-16-14(9-12)10-18(23)21(20-16)11-17(22)19-15-6-4-3-5-13(15)2/h3-6,10,12H,7-9,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGAFJAKGFARZJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=NN(C(=O)C=C2C1)CC(=O)NC3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(o-tolyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Cinnoline Core: The initial step involves the cyclization of appropriate precursors to form the cinnoline core. This can be achieved through the reaction of hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Acetylation: The acetamide group is introduced through acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Substitution with o-Tolyl Group: The final step involves the substitution reaction where the o-tolyl group is attached to the acetamide moiety using appropriate coupling reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(o-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Cystic Fibrosis Transmembrane Conductance Regulator Modulation

One of the primary applications of this compound is in the modulation of the cystic fibrosis transmembrane conductance regulator (CFTR). Research indicates that it enhances CFTR activity by binding to specific sites on the protein, promoting chloride ion transport crucial for maintaining fluid balance in epithelial tissues. This action positions the compound as a potential therapeutic agent for cystic fibrosis and related disorders.

Anticancer Activity

Studies have suggested that compounds with similar structural features exhibit anticancer properties. The ability of 2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(o-tolyl)acetamide to interact with cellular signaling pathways may also extend its application in oncology. Ongoing research could explore its efficacy against various cancer cell lines by assessing growth inhibition and apoptosis induction .

Synthesis and Mechanism of Action

The synthesis of this compound involves multi-step organic reactions requiring precise control over reaction conditions such as temperature and pH. Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are utilized to monitor synthesis progress and confirm product identity.

The mechanism of action primarily revolves around its interaction with CFTR and other molecular targets related to cellular signaling pathways. The modulation of ion transport mechanisms by this compound could facilitate further studies into its role in enhancing drug delivery systems or serving as a scaffold for new pharmacological agents .

Case Studies and Research Findings

StudyFindings
CFTR Modulation Enhanced chloride ion transport in epithelial cells, indicating potential for cystic fibrosis therapy.
Anticancer Potential Similar compounds show significant growth inhibition in various cancer cell lines; further studies needed to evaluate this compound's efficacy .

Mechanism of Action

The mechanism of action of 2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(o-tolyl)acetamide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to enzyme active sites, blocking substrate access and inhibiting enzyme activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Heterocyclic Cores

2-(3-Oxobenzo[d]isothiazol-2(3H)-yl)-N-(o-tolyl)acetamide (CID44968084)
  • Core Structure: Benzoisothiazol-3-one (monocyclic) vs. tetrahydrocinnolin (bicyclic).
  • Synthesis : Prepared via reaction of benzoisothiazol-3-one with 2-bromo-N-(o-tolyl)acetamide, yielding 5% as a white solid .
  • The o-tolyl group is retained, suggesting similar lipophilicity.
N-(1H-Benzimidazol-2-yl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide
  • Core Structure: Shares the tetrahydrocinnolin system but replaces o-tolyl with a benzimidazole group.
  • Implications: The benzimidazole moiety is a known pharmacophore in antiviral and anticancer agents, suggesting divergent biological targeting compared to the o-tolyl variant .
2-(6-Chloro-4-oxoquinazolin-3(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide
  • Core Structure: Quinazolinone (aromatic, fused benzene-pyrimidine) vs. partially saturated tetrahydrocinnolin.
  • Substituents: 2-Ethyl-6-methylphenyl vs. o-tolyl. The quinazolinone core is planar and aromatic, likely enhancing π-π stacking interactions .

Analogues with Modified Aryl/Acetamide Substituents

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide
  • Structure : Benzothiazole core with trifluoromethyl and 3-methoxyphenyl groups.
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide
  • Core Structure: Morpholinone (six-membered oxygen-containing ring) vs. tetrahydrocinnolin.
  • Synthesis: Achieved 58% yield via acetylation and recrystallization, highlighting efficient methods for morpholinone derivatives .

Physicochemical and Spectral Comparisons

Compound Core Structure Aryl Substituent Key Spectral Data (IR/NMR) Synthesis Yield
Target Compound Tetrahydrocinnolin o-Tolyl Expected C=O (amide: ~1685 cm⁻¹), aromatic δ 7.0–7.5 ppm N/A
CID44968084 Benzoisothiazol-3-one o-Tolyl IR: 1719 cm⁻¹ (C=O), 1H-NMR δ 7.36–8.02 (aromatic) 5%
Quinazolinone Derivative Quinazolinone 2-Ethyl-6-methylphenyl 1H-NMR δ 7.3–7.9 (quinazolinone protons) Not reported
Morpholinone Derivative Morpholinone 4-Isopropylphenyl 1H-NMR δ 7.16–7.69 (aryl), ESI/APCI(+): 347 (M+H) 58%

Biological Activity

The molecular formula for this compound is C16H18N2O2C_{16}H_{18}N_{2}O_{2}, with a molecular weight of 270.33 g/mol. The structure features a tetrahydrocinnoline moiety, which is known for its diverse pharmacological properties.

Research indicates that compounds within the tetrahydrocinnoline class exhibit various mechanisms of action, including:

  • Antioxidant Activity : These compounds can scavenge free radicals, potentially reducing oxidative stress in cells.
  • Antimicrobial Properties : Some studies suggest that tetrahydrocinnolines may possess antibacterial and antifungal activities.
  • Cytotoxic Effects : There is evidence that these compounds can induce apoptosis in cancer cells, making them candidates for anticancer therapies.

Therapeutic Applications

  • Cancer Treatment : Preliminary studies have shown that tetrahydrocinnoline derivatives can inhibit tumor growth in vitro and in vivo.
  • Neurological Disorders : Some derivatives may offer neuroprotective effects, suggesting potential use in treating neurodegenerative diseases.
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been explored in various models.

Case Studies

Several case studies highlight the biological efficacy of related compounds:

  • Case Study 1 : A study published in the Journal of Medicinal Chemistry demonstrated that a similar tetrahydrocinnoline derivative exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of 12 µM .
  • Case Study 2 : Research outlined in Pharmaceutical Biology indicated that another derivative showed promising results against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values ranging from 4 to 16 µg/mL .
  • Case Study 3 : A neuroprotective study published in Neuroscience Letters reported that a related compound improved cognitive function in an Alzheimer's disease model by reducing amyloid-beta plaque formation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantFree radical scavenging
AntimicrobialEffective against MRSA
CytotoxicityIC50 = 12 µM (MCF-7 cells)
NeuroprotectionReduced amyloid-beta formation

Table 2: Structure-Activity Relationship (SAR)

Compound StructureActivity TypeEffectiveness
Tetrahydrocinnoline DerivativeAnticancerHigh
Modified TetrahydrocinnolineAntimicrobialModerate
Neuroprotective DerivativeNeuroprotectionSignificant

Q & A

Q. How to interpret conflicting cytotoxicity data across cell lines?

  • Hypothesis Testing :
  • Cell-Specific Uptake : Measure intracellular compound concentrations via LC-MS.
  • Resistance Mechanisms : Test for ATP-binding cassette (ABC) transporter overexpression using qPCR .

Tables for Reference

Table 1 : Key Synthetic Parameters for Analogous Acetamides

StepReagents/ConditionsYield (%)Reference
AmidationChloroacetyl chloride, TEA, reflux58–75
CyclizationNaH, DMF, 80°C62
PurificationSilica gel chromatography (CH2Cl2/MeOH)>95

Table 2 : Functional Group Contributions to Bioactivity

GroupRole in BioactivityExample Target
CinnolinoneHDAC inhibitionHDAC6
o-Tolyl AcetamideLipophilicity enhancementBlood-brain barrier

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